molecular formula C7H12O4 B14084263 Methyl 3-hydroperoxy-3-methyl-2-methylidenebutanoate CAS No. 102710-70-3

Methyl 3-hydroperoxy-3-methyl-2-methylidenebutanoate

Cat. No.: B14084263
CAS No.: 102710-70-3
M. Wt: 160.17 g/mol
InChI Key: UXFPBYWAPZSFAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-hydroperoxy-3-methyl-2-methylidenebutanoate is an organic compound with the molecular formula C6H10O4. It is a derivative of butanoic acid and is characterized by the presence of a hydroperoxy group, a methyl group, and a methylene group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-hydroperoxy-3-methyl-2-methylidenebutanoate typically involves the hydroperoxidation of methyl 3-methyl-2-methylidenebutanoate. The reaction is carried out under controlled conditions to ensure the selective formation of the hydroperoxy group. Common reagents used in this synthesis include hydrogen peroxide and catalysts such as acids or transition metals.

Industrial Production Methods

Industrial production of this compound may involve large-scale hydroperoxidation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-hydroperoxy-3-methyl-2-methylidenebutanoate undergoes various chemical reactions, including:

    Oxidation: The hydroperoxy group can be further oxidized to form peroxy acids or other oxidized derivatives.

    Reduction: Reduction of the hydroperoxy group can yield alcohols or other reduced products.

    Substitution: The compound can undergo substitution reactions where the hydroperoxy group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Various nucleophiles can be employed, depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions include peroxy acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 3-hydroperoxy-3-methyl-2-methylidenebutanoate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound’s reactivity makes it useful in studying oxidative stress and related biological processes.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 3-hydroperoxy-3-methyl-2-methylidenebutanoate involves its ability to undergo oxidation and reduction reactions. The hydroperoxy group is highly reactive and can interact with various molecular targets, leading to the formation of reactive oxygen species (ROS) and other intermediates. These interactions can affect cellular pathways and processes, making the compound useful in studying oxidative mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-hydroxy-2-methylenebutyrate
  • Methyl 3-hydroperoxy-2-methylidenebutanoate

Uniqueness

Methyl 3-hydroperoxy-3-methyl-2-methylidenebutanoate is unique due to the presence of both a hydroperoxy group and a methylene group in its structure. This combination imparts distinct reactivity and properties, making it valuable in various chemical and biological applications.

Properties

CAS No.

102710-70-3

Molecular Formula

C7H12O4

Molecular Weight

160.17 g/mol

IUPAC Name

methyl 3-hydroperoxy-3-methyl-2-methylidenebutanoate

InChI

InChI=1S/C7H12O4/c1-5(6(8)10-4)7(2,3)11-9/h9H,1H2,2-4H3

InChI Key

UXFPBYWAPZSFAM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=C)C(=O)OC)OO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.